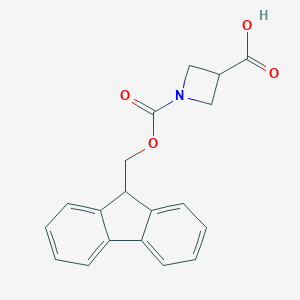

1-Fmoc-azetidine-3-carboxylic acid

Overview

Description

1-Fmoc-azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the azetidine ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fmoc-azetidine-3-carboxylic acid typically involves the following steps:

Protection of the Azetidine Ring: The azetidine ring is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting azetidine-3-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated synthesis equipment, larger reaction vessels, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Fmoc-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.

Substitution Reactions: The azetidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HATU or EDCI in the presence of a base like DIPEA.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Deprotection: Azetidine-3-carboxylic acid.

Coupling: Peptide chains with azetidine-3-carboxylic acid residues.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-Fmoc-azetidine-3-carboxylic acid has several scientific research applications:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fmoc-azetidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the azetidine ring during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The compound does not have a specific biological target or pathway but is crucial in the synthesis of biologically active peptides.

Comparison with Similar Compounds

Similar Compounds

- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

Uniqueness

1-Fmoc-azetidine-3-carboxylic acid is unique due to its specific structure, which allows for selective deprotection and efficient peptide coupling. Its stability and ease of handling make it a preferred choice in peptide synthesis compared to other similar compounds.

Biological Activity

1-Fmoc-azetidine-3-carboxylic acid (CAS No. 193693-64-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect amino groups. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- InChI Key : QDEJCUHGSHSYQH-UHFFFAOYSA-N

- Log P (Octanol-Water Partition Coefficient) : 2.51 (indicating moderate lipophilicity)

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier, making it a candidate for central nervous system-targeting drugs .

Anticancer Properties

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. Studies have shown that while the compound exhibits sub-micromolar potency in cell-free assays targeting STAT3 (Signal Transducer and Activator of Transcription 3), its cellular activity is limited due to poor cell membrane permeability attributed to the ionized carboxylate group .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | >10 | STAT3 inhibition |

| Methyl Ester Analog | <5 | Enhanced membrane permeability |

The methyl ester derivatives of azetidine analogues showed improved cellular activities, suggesting that modifications to the carboxylate group can enhance bioavailability and efficacy in cellular environments .

Antimicrobial Activity

Research into azetidine derivatives has indicated potential antimicrobial properties. The incorporation of azetidine-based amino acids into peptide sequences has been explored for developing new antimicrobial agents. The structural features of these compounds may contribute to their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Fmoc Group : Provides stability during synthesis and enhances solubility.

- Carboxylate Group : Essential for activity but may limit cellular uptake; modifications such as esterification can improve permeability.

- Azetidine Ring : The four-membered ring structure contributes to conformational flexibility, which may affect binding interactions with biological targets.

Case Studies

Case Study 1: Peptidomimetics Development

In a study focused on synthesizing peptidomimetics, this compound was incorporated into short peptide sequences. The resulting compounds demonstrated enhanced structural stability and the ability to induce specific conformations conducive to biological activity .

Case Study 2: STAT3 Inhibition

A series of azetidine derivatives were tested for their ability to inhibit STAT3 activity in vitro. The results indicated that while some analogues exhibited strong STAT3 binding affinity, their cellular activities were significantly lower than expected due to poor membrane permeability attributed to their polar carboxylate groups .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEJCUHGSHSYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373262 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-64-0 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.